molecular formula C13H15F6N3S B12849145 1-[2-(Dimethylamino)ethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea

1-[2-(Dimethylamino)ethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea

Cat. No.: B12849145
M. Wt: 359.34 g/mol
InChI Key: DKYFSKBYFODWPL-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea is a compound known for its significant role in organic chemistry, particularly as a catalyst. This compound is characterized by the presence of a thiourea group, which is known for its ability to form strong hydrogen bonds. The trifluoromethyl groups attached to the phenyl ring enhance its chemical stability and reactivity.

Preparation Methods

The synthesis of 1-[2-(Dimethylamino)ethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-(Dimethylamino)ethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea group. Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic transformations, including Michael additions, aldol reactions, and Diels-Alder reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrogen bonding interactions play a crucial role.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea primarily involves its ability to form strong hydrogen bonds. This property allows it to stabilize transition states and activate substrates in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with functional groups in the substrates, facilitating their transformation.

Comparison with Similar Compounds

1-[2-(Dimethylamino)ethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea can be compared with other thiourea-based catalysts, such as:

    N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its high catalytic efficiency and stability.

    1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-(−)-2-(dimethylamino)cyclohexyl]thiourea: Another thiourea derivative with similar catalytic properties. The uniqueness of this compound lies in its specific structural features, which provide a balance between stability and reactivity, making it a versatile catalyst in various chemical reactions.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F6N3S/c1-22(2)4-3-20-11(23)21-10-6-8(12(14,15)16)5-9(7-10)13(17,18)19/h5-7H,3-4H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYFSKBYFODWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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